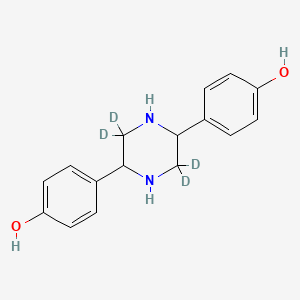
(1S,2R)-2-Methoxycyclohexan-1-amine
Descripción general
Descripción
(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine with a methoxy group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-Methoxycyclohexanone, using a chiral reducing agent. Another method includes the use of enzymatic processes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The process may also include purification steps such as recrystallization or chromatography to ensure high purity and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chiral properties .
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-Phenylcyclohexanol
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexane
Uniqueness
(1S,2R)-2-Methoxycyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions .
Propiedades
Número CAS |
141553-12-0 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.203 |
Nombre IUPAC |
(1S,2R)-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
NBWFBXBZOBXMHO-NKWVEPMBSA-N |
SMILES |
COC1CCCCC1N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)







